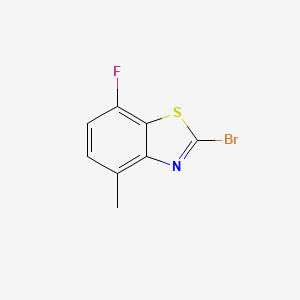

2-Bromo-7-fluoro-4-methylbenzothiazole

Description

Properties

IUPAC Name |

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXXSJHRMSCSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole

An In-Depth Technical Guide to the Synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole

Abstract

This guide provides a comprehensive technical overview of the synthetic strategies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary and most robust synthetic pathway is detailed, commencing with the construction of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to introduce the bromo substituent at the 2-position. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and discusses critical process optimization and troubleshooting strategies. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Significance

Benzothiazole derivatives are a cornerstone in modern pharmacology and materials science due to their diverse biological activities and unique physicochemical properties. The specific compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the fluoro, methyl, and bromo groups provides multiple reaction sites for further chemical modification, making it a valuable building block for creating libraries of novel compounds for screening as potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The bromo group at the 2-position is especially useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of various organic moieties.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C2-Br bond. This suggests that the final step would be the introduction of the bromine atom. The most reliable method for converting an aromatic amino group to a halide is the Sandmeyer reaction. This approach requires the corresponding 2-amino precursor, namely 2-amino-7-fluoro-4-methylbenzothiazole.

This precursor can be synthesized through the well-established Hugershoff benzothiazole synthesis, which involves the oxidative cyclization of an arylthiourea. The arylthiourea, in turn, is readily prepared from the corresponding aniline, 3-fluoro-6-methylaniline, and a thiocyanate salt. This two-stage strategy is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

Primary Synthetic Pathway: A Two-Stage Approach

The most field-proven route for the is a two-stage process outlined below.

Stage 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole

This stage involves the formation of the core benzothiazole ring system. The reaction proceeds by first forming a substituted phenylthiourea in situ from 3-fluoro-6-methylaniline, which then undergoes an electrophilic cyclization mediated by bromine.

Causality and Mechanistic Insights: The reaction begins with the nucleophilic attack of the aniline's nitrogen on a thiocyanate salt (e.g., potassium thiocyanate) to form the corresponding thiourea. Bromine serves as an oxidizing agent that facilitates the electrophilic cyclization. It activates the sulfur atom, which is then attacked by an electron-rich carbon on the aromatic ring, leading to the closure of the thiazole ring and subsequent aromatization to yield the stable 2-aminobenzothiazole product.

Stage 2: Sandmeyer Bromination of the 2-Amino Group

With the precursor in hand, the next stage is the conversion of the 2-amino group to a 2-bromo group. The Sandmeyer reaction is the method of choice for this transformation, offering high yields and specificity.[1][2]

Causality and Mechanistic Insights: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid, like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The crucial step involves a copper(I) bromide (CuBr) catalyst, which facilitates a single-electron transfer (SET) to the diazonium salt.[2] This transfer results in the formation of an aryl radical and the irreversible loss of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2] Strict temperature control is paramount, as diazonium salts are thermally unstable and can decompose prematurely.

Visualizing the Synthetic Pathway

The overall workflow and the core mechanism can be visualized for enhanced clarity.

Caption: Overall synthetic workflow for this compound.

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine, strong acids, and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole

-

Materials:

-

3-Fluoro-6-methylaniline (1.0 eq)

-

Potassium thiocyanate (KSCN) (2.2 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.1 eq)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

-

Procedure:

-

Dissolve 3-Fluoro-6-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of bromine (1.1 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm slowly to room temperature and stir overnight.

-

Pour the reaction mixture carefully onto crushed ice.

-

Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-amino-7-fluoro-4-methylbenzothiazole as a crystalline solid.

-

Protocol 2: Synthesis of this compound

-

Materials:

-

2-Amino-7-fluoro-4-methylbenzothiazole (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 2-Amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in a mixture of 48% HBr and water in a round-bottom flask. Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold suspension. Maintain the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Expected Data and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₅BrFNS |

| Molecular Weight | 246.09 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃) |

| ¹⁹F NMR (CDCl₃) | A single peak characteristic of an aryl fluoride. |

| Mass Spec (ESI+) | m/z = 245/247 [M+H]⁺ (Isotopic pattern for Br) |

(Note: Exact NMR shifts are predictive and should be confirmed experimentally.)

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete reaction; Side reactions. | Ensure anhydrous conditions. Control bromine addition rate and temperature strictly. |

| Formation of tar/dark polymers in Stage 2 | Diazonium salt decomposition. | Maintain temperature rigorously at 0-5 °C during diazotization and addition. Use freshly prepared NaNO₂ solution. |

| Incomplete Sandmeyer reaction | Insufficient CuBr catalyst; Diazonium salt precipitated. | Ensure CuBr is fully dissolved. Add the diazonium salt solution slowly to prevent localized high concentrations. |

| Product contaminated with starting amine | Incomplete diazotization. | Check for a slight excess of nitrous acid before proceeding. Increase stirring time after NaNO₂ addition. |

Conclusion

The is reliably achieved through a two-stage process involving the initial formation of the 2-aminobenzothiazole precursor followed by a copper(I)-catalyzed Sandmeyer bromination. This guide provides a robust framework, from theoretical underpinnings to detailed, practical protocols, enabling researchers to confidently synthesize this valuable chemical intermediate. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving high yields and purity. The methodologies described herein are well-established and scalable, providing a solid foundation for further exploration in medicinal chemistry and materials development.

References

-

Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Available at: [Link]

-

OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available at: [Link]

-

Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Available at: [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

A. A. Gakh, et al. (2011). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

-

Jayachandran E, et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Available at: [Link]

-

Wikipedia. Benzothiazole. Available at: [Link]

-

Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

-

Scientist9279. (2024, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Available at: [Link]

-

Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5). Available at: [Link]

-

Chen, W., et al. (2013). Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. Journal of Medicinal Chemistry, 56(15), 6047-6058. Available at: [Link]

-

Nargund, L. V. G., et al. (2010). Synthesis and Biological Activity of 2-Amino-4H-pyrimido[2,1-b]benzothiazole-3-carboxylates. Asian Journal of Chemistry, 22(8), 6047-6052. Available at: [Link]

-

Nishad, P., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s). Available at: [Link]

-

Gupta, A., et al. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2615-2619. Available at: [Link]

- U.S. Patent 4,435,576. (1984). Process for the production of 2-amino-4-methyl-benzothiazole.

Sources

An In-depth Technical Guide to the Preparation of 2-Bromo-7-fluoro-4-methylbenzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2-Bromo-7-fluoro-4-methylbenzothiazole, a key intermediate in pharmaceutical and materials science research. The document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the 2-amino-7-fluoro-4-methylbenzothiazole precursor, followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Benzothiazoles

Benzothiazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and functional materials. The unique electronic properties and the ability of the benzothiazole ring system to engage in various non-covalent interactions have led to its widespread application in medicinal chemistry. Specifically, substituted 2-aminobenzothiazoles are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of fluorine and bromine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions at the bromine-bearing carbon.

This guide details a reliable and scalable laboratory-scale synthesis of this compound, designed to provide researchers with a practical and well-understood protocol.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy hinges on the initial construction of the benzothiazole ring system, followed by the introduction of the bromine atom at the 2-position. This approach is advantageous as it allows for the late-stage functionalization of a pre-formed, stable heterocyclic core.

The overall synthetic transformation is depicted below:

Figure 2: Simplified mechanism for the formation of 2-aminobenzothiazole.

Experimental Protocol

Materials:

-

3-Fluoro-6-methylaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 3-fluoro-6-methylaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (2 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. [3]5. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate is formed.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Summary

| Reagent | Molar Ratio | Key Parameters |

| 3-Fluoro-6-methylaniline | 1.0 | Starting material |

| Potassium thiocyanate | 2.0 | Thiocyanate source |

| Bromine | 1.1 | Oxidizing agent |

| Glacial Acetic Acid | - | Solvent |

| Temperature | 0-10 °C (addition) | Controls reaction rate and selectivity |

| Reaction Time | 12-16 hours | Ensures completion of the reaction |

Step 2: Synthesis of this compound

The second step involves the conversion of the 2-amino group of the benzothiazole intermediate into a bromo group. A classic and highly effective method for this transformation is the Sandmeyer reaction. [4][5]This reaction proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Mechanistic Insights

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [4]The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Figure 3: Key stages of the Sandmeyer reaction for bromination.

Experimental Protocol

Materials:

-

2-Amino-7-fluoro-4-methylbenzothiazole

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 2-amino-7-fluoro-4-methylbenzothiazole (1 equivalent) in a mixture of hydrobromic acid (48%) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-7-fluoro-4-methylbenzothiazole | 1.0 | Starting material |

| Sodium nitrite | 1.1 | Diazotizing agent |

| Copper(I) bromide | 1.2 | Catalyst |

| Hydrobromic Acid | - | Acid medium and bromide source |

| Temperature | 0-5 °C | Stabilizes the diazonium salt |

| Reaction Time | 1-2 hours (post-addition) | Ensures complete reaction |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through careful monitoring of the reaction progress and characterization of the products.

-

Thin-Layer Chromatography (TLC): At each stage, TLC should be employed to monitor the consumption of the starting material and the formation of the product. This provides a real-time assessment of the reaction's progress and can indicate the presence of any side products.

-

Spectroscopic Analysis: The identity and purity of the intermediate and the final product should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for this compound should be consistent with its chemical structure (C₈H₅BrFNS, MW: 246.10 g/mol ). [6]* Melting Point Determination: A sharp melting point for the crystalline product is a good indicator of its purity.

By adhering to these analytical practices, the researcher can have high confidence in the identity and quality of the synthesized compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By breaking down the synthesis into two distinct and well-understood chemical transformations, this guide offers a clear and logical pathway for researchers. The mechanistic discussions and detailed protocols are intended to not only provide a recipe for the synthesis but also to foster a deeper understanding of the chemical principles at play. This knowledge is crucial for troubleshooting and for the adaptation of these methods to the synthesis of other substituted benzothiazole derivatives.

References

- ACS Publications. (n.d.). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.

- PubMed. (2010). Solid phase synthesis of 2-aminobenzothiazoles.

- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.

- Yadav, G., & Singh, A. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Journal of the Iranian Chemical Society, 15(3), 489-519.

- ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates.

- PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- Wikipedia. (n.d.). Sandmeyer reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. This compound - CAS:1019108-45-2 - 北京欣恒研科技有限公司 [konoscience.com]

An In-depth Technical Guide to 2-Bromo-7-fluoro-4-methylbenzothiazole: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromo-7-fluoro-4-methylbenzothiazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The strategic placement of bromo, fluoro, and methyl groups on the benzothiazole core in this compound creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Structural Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅BrFNS | [1][2] |

| Molecular Weight | 246.10 g/mol | [1][2] |

| CAS Number | 1019108-45-2 | [1][2] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and poorly soluble in water. | [3] |

| Purity | Commercially available at ≥98% | [1] |

Structural Elucidation:

The structure of this compound, with its characteristic fused benzene and thiazole rings, is depicted below. The numbering of the heterocyclic system is crucial for understanding its reactivity and for the interpretation of spectroscopic data.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines. [4]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluoro-6-methylaniline (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (KSCN, 2.2 eq) in acetic acid dropwise, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature.

-

Bromination: To the same flask, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C. A precipitate may form during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-amino-7-fluoro-4-methylbenzothiazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This is a standard Sandmeyer protocol for the conversion of an amino group to a bromo group on a heterocyclic ring. [5]

-

Diazotization: Suspend 2-amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise to the suspension, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of the benzothiazole ring is the primary site of reactivity, making this compound a valuable intermediate for further chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the thiazole ring and the fluorine atom activates the C2-Br bond towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles.

Caption: Nucleophilic substitution reactions at the 2-position.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: In a suitable solvent such as DMF or DMSO, dissolve this compound (1.0 eq) and the desired nucleophile (amine, alcohol, or thiol, 1.1-1.5 eq).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA, 1.5-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the reacting partner. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This is a powerful tool for the synthesis of complex molecules.

Caption: Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired 2-substituted benzothiazole.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its strategic functionalization allows for facile diversification through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom is of particular interest for applications in medicinal chemistry, potentially enhancing the pharmacological profile of the resulting molecules. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising chemical entity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44558847, Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved January 18, 2026 from [Link].

-

National Analytical Corporation. 2- Amino-4-bromo-7-fluorobenzothiazole Manufacturer. Retrieved January 18, 2026 from [Link].

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1019108-45-2. Retrieved January 18, 2026 from [Link].

-

ResearchGate. (2025). 2-Amino-4-methylbenzothiazole. Retrieved January 18, 2026 from [Link].

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved January 18, 2026 from [Link].

- Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Retrieved January 18, 2026 from [Link].

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 18, 2026 from [Link].

-

National Center for Biotechnology Information. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved January 18, 2026 from [Link].

-

National Analytical Corporation. 2-Amino-4-bromo-7 -fluorobenzothiazole. Retrieved January 18, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved January 18, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44558847, Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved January 18, 2026 from [Link].

Sources

- 1. This compound - CAS:1019108-45-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. This compound - CAS:1019108-45-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 2- Amino-4-bromo-7-fluorobenzothiazole Manufacturer, 2- Amino-4-bromo-7-fluorobenzothiazole Price [nationalanalyticalcorp.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-fluoro-4-methylbenzothiazole

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2). As a substituted benzothiazole, this compound holds potential interest for researchers in medicinal chemistry and materials science. Definitive structural confirmation is paramount for its application in any field. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive profile. The methodologies and interpretative logic detailed herein are designed to serve as a self-validating system for scientists and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Compound Profile and Structural Rationale

This compound is a halogenated heterocyclic compound. Its core structure is a fusion of a benzene ring and a thiazole ring. The specific substitution pattern—a bromine at the 2-position, a fluorine at the 7-position, and a methyl group at the 4-position—creates a unique electronic and steric environment that dictates its spectroscopic signature.

The strategic placement of electronegative halogens (Br and F) and an electron-donating methyl group (CH₃) on the benzothiazole scaffold is expected to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The following sections will deconstruct these expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic protons and the three methyl protons. The chemical shifts and coupling patterns are dictated by the neighboring substituents.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-5 | ~7.0 - 7.3 | Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz | 1H |

| H-6 | ~6.8 - 7.1 | Doublet (d) | ³JHH ≈ 8-9 Hz | 1H |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | 3H |

Causality and Interpretation:

-

Aromatic Protons (H-5, H-6): The two protons on the benzene ring are adjacent to each other, resulting in a characteristic ortho-coupling (³JHH) of approximately 8-9 Hz. The proton at the 5-position (H-5) is also expected to exhibit a smaller four-bond coupling to the fluorine atom at the 7-position (⁴JHF), splitting its signal into a doublet of doublets. The proton at the 6-position (H-6) will appear as a simple doublet.

-

Methyl Protons (-CH₃): The methyl group at the 4-position has no adjacent protons, so its signal will appear as a sharp singlet, integrating to three protons. Its chemical shift is in the typical range for an aromatic methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached atoms (Br, F, N, S).

| Assignment | Predicted δ (ppm) | Key Features |

| C=O, C=N, C=C (Aromatic/Heteroaromatic) | 110 - 160 | C-F will show a large ¹JCF coupling. |

| C-Br | ~120 - 135 | Deshielded by bromine. |

| C-F | ~155 - 165 | Strong deshielding by fluorine; large ¹JCF coupling constant (~240-250 Hz). |

| -CH₃ | ~15 - 25 | Typical range for an aryl methyl carbon. |

Causality and Interpretation:

-

Aromatic & Heterocyclic Carbons: The six carbons of the benzothiazole ring system will resonate in the downfield region (110-160 ppm).

-

Carbon-Halogen Bonds: The carbon bonded to bromine (C-2) will be significantly deshielded. The carbon bonded to fluorine (C-7) will be even more deshielded and will appear as a doublet with a very large one-bond coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.[2] Other carbons will show smaller two- and three-bond C-F couplings.

-

Methyl Carbon: The methyl carbon will appear in the typical upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Data

The IR spectrum of this compound will be characterized by absorptions from the aromatic ring and the various substituents.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850 - 2960 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1450 - 1600 | Strong-Medium | Aromatic C=C and C=N Ring Stretch |

| 1200 - 1250 | Strong | Aryl-F C-F Stretch |

| 550 - 650 | Medium | Aryl-Br C-Br Stretch |

Causality and Interpretation:

-

C-H Stretching: The spectrum will show weak bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

Ring Vibrations: The benzothiazole core will produce a series of characteristic sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the stretching of the C=C and C=N bonds within the fused ring system.[3][4]

-

Carbon-Halogen Stretches: A strong, prominent absorption band is expected in the 1200-1250 cm⁻¹ range, which is highly characteristic of the C-F bond stretch.[5] The C-Br stretch will appear at a much lower frequency, typically in the fingerprint region below 650 cm⁻¹, due to the heavier mass of the bromine atom.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. The presence of bromine makes the mass spectrum particularly informative.

Expected Mass Spectrometry Data

The key feature will be the molecular ion peak, which will appear as a pair of peaks due to the natural isotopic abundance of bromine.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 245 | ~100% | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 247 | ~98% | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 166 | Variable | [M - Br]⁺ Fragment |

Causality and Interpretation:

-

Molecular Ion Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion of this compound will appear as two peaks of almost equal intensity separated by 2 m/z units (at 245 and 247 Da). This "M, M+2" pattern is a definitive signature for a monobrominated compound. The predicted monoisotopic mass for C₈H₅⁷⁹BrFNS is 244.9310 Da.[6]

-

Fragmentation: The C-Br bond is relatively weak and prone to cleavage. A common fragmentation pathway would be the loss of a bromine radical, which would result in a significant fragment ion at m/z 166 ([M - Br]⁺).

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for analyzing small, relatively stable organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The predicted ¹H NMR spectrum should clearly resolve the two aromatic protons and the methyl group, with coupling to fluorine providing key structural information. The ¹³C NMR will confirm the presence of eight unique carbons, with the C-F coupling being a particularly diagnostic feature. IR spectroscopy will verify the presence of the benzothiazole core and the C-F and C-Br bonds. Finally, mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. This guide provides a robust predictive framework that constitutes a self-validating system for the empirical analysis and characterization of this compound.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:1019108-45-2. Available at: [Link]

-

PubChem. 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

AUIQ Complementary Biological System. Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Available at: [Link]

-

National Analytical Corporation. 2-Amino-4-bromo-7 -fluorobenzothiazole. Available at: [Link]

-

National Institutes of Health (NIH). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available at: [Link]

-

European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubMed. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Available at: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

-

European Journal of Chemistry. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. Available at: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

Sources

- 1. This compound - CAS:1019108-45-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole (C8H5BrFNS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways toward 2-Bromo-7-fluoro-4-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the selection of starting materials, the rationale behind the chosen synthetic strategy, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzothiazole derivatives.

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a bromine atom at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 4-position, offers a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate libraries of diverse molecules for biological screening.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most efficiently approached through a two-step sequence starting from a commercially available substituted aniline. The key disconnection lies at the C2-Br bond, suggesting a Sandmeyer reaction as the final step. This retrosynthetic strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the relatively mild conditions of the final bromination step and the well-established methods for the construction of the 2-aminobenzothiazole core.

Starting Material: 3-Fluoro-6-methylaniline

The cornerstone of this synthetic route is 3-fluoro-6-methylaniline (CAS No. 443-86-7). This substituted aniline is commercially available from various chemical suppliers, which is a significant advantage for research and development timelines.[1] For researchers who may need to synthesize this starting material, a common approach involves the reduction of the corresponding nitro compound, 2-fluoro-5-nitrotoluene.

A plausible, though not explicitly detailed in the provided search results, synthetic route to 3-fluoro-6-methylaniline involves the nitration of 2-fluorotoluene followed by the reduction of the nitro group. The directive nature of the fluorine and methyl groups would need to be carefully considered to achieve the desired isomer. A more direct route would be the reduction of commercially available 2-fluoro-5-nitrotoluene.

Step 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole

The formation of the 2-aminobenzothiazole ring is a classic transformation that can be achieved by reacting a substituted aniline with a source of thiocyanate in the presence of an oxidizing agent, typically bromine.[2][3][4]

The reaction proceeds through the initial formation of a phenylthiourea intermediate from the aniline and thiocyanate. This is followed by an electrophilic cyclization initiated by bromine, leading to the formation of the benzothiazole ring.

Caption: Simplified mechanism for the formation of the 2-aminobenzothiazole core.

The following protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[5][6][7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-6-methylaniline | 125.15 | 10.0 g | 0.08 |

| Ammonium thiocyanate | 76.12 | 7.3 g | 0.096 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 4.1 mL (12.8 g) | 0.08 |

| Saturated NaHCO₃ solution | - | As needed | - |

| Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-6-methylaniline (10.0 g, 0.08 mol) and ammonium thiocyanate (7.3 g, 0.096 mol) in 80 mL of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the phenylthiourea intermediate.

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (4.1 mL, 0.08 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

-

Pour the reaction mixture into 500 mL of ice-water. A precipitate should form.

-

Filter the crude product and wash the filter cake with cold water.

-

Suspend the crude solid in hot water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol to afford pure 2-amino-7-fluoro-4-methylbenzothiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[3]

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the halide.

Caption: Simplified mechanism of the Sandmeyer bromination.

The following is a general protocol for the Sandmeyer bromination of a 2-aminobenzothiazole derivative.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol scale) | Moles |

| 2-Amino-7-fluoro-4-methylbenzothiazole | 182.22 | 9.1 g | 0.05 |

| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |

| Sodium nitrite | 69.00 | 3.8 g | 0.055 |

| Copper(I) bromide | 143.45 | 7.9 g | 0.055 |

| Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a 250 mL beaker, suspend 2-amino-7-fluoro-4-methylbenzothiazole (9.1 g, 0.05 mol) in 40 mL of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (3.8 g, 0.055 mol) in a minimal amount of cold water (~10 mL).

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzothiazole, keeping the temperature below 5 °C. A clear solution of the diazonium salt should form.

-

In a separate 500 mL flask, dissolve copper(I) bromide (7.9 g, 0.055 mol) in 20 mL of 48% hydrobromic acid. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Safety Considerations

-

3-Fluoro-6-methylaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

-

Hydrobromic Acid: This is a strong, corrosive acid. Handle with appropriate PPE.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

Conclusion

The synthesis of this compound is a feasible undertaking for a moderately equipped organic chemistry laboratory. The presented two-step synthetic route, commencing with the commercially available 3-fluoro-6-methylaniline, offers a reliable and scalable method for obtaining this valuable heterocyclic building block. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

References

- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.

- How I can synthesis 2- aminobenzothiazole ?

- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry.

- Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.

- Synthesis and Characterization of Some New 2-Aminobenzothiazole Deriv

- 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals.

- Efficient and Regioselectivity Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applic

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Fluoro-N-Methylaniline manufacturer, CasNo.1978-37-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 3-Fluoro-6-methoxyaniline | 1978-39-8 - BuyersGuideChem [buyersguidechem.com]

- 6. 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1699346-21-8|2-Chloro-3-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 2-Bromo-7-fluoro-4-methylbenzothiazole

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is a multi-step process, commencing with the formation of the core benzothiazole structure, followed by a strategic bromination. This document elucidates the mechanistic underpinnings of each synthetic step, offering field-proven insights into the causality behind experimental choices and providing detailed experimental protocols. The synthesis of the key intermediate, 2-amino-7-fluoro-4-methylbenzothiazole, is detailed, followed by its conversion to the final product via a Sandmeyer reaction. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction: The Significance of Substituted Benzothiazoles

Benzothiazoles are a class of bicyclic heterocyclic compounds that are present in a wide array of biologically active molecules. Their unique structural motif allows for diverse pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of various substituents on the benzothiazole core can significantly modulate the compound's biological efficacy and pharmacokinetic profile. The target molecule of this guide, this compound, incorporates a bromine atom, a fluorine atom, and a methyl group, each contributing to its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Understanding the precise reaction mechanism for its formation is paramount for process optimization, yield improvement, and the rational design of related compounds.

Proposed Synthetic Pathway: A Two-Stage Approach

The formation of this compound is most logically achieved through a two-stage synthetic strategy. The initial stage focuses on the construction of the substituted benzothiazole core, yielding 2-amino-7-fluoro-4-methylbenzothiazole. The second stage involves the conversion of the 2-amino group to a bromo group. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Formation of the Benzothiazole Core - The Hugerschoff Reaction

The synthesis of the key intermediate, 2-amino-7-fluoro-4-methylbenzothiazole, can be efficiently accomplished starting from 3-fluoro-2-methylaniline. A well-established method for this transformation is the Hugerschoff reaction, which involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, typically bromine.[1]

Step 1: Formation of N-(3-fluoro-2-methylphenyl)thiourea

The initial step is the reaction of 3-fluoro-2-methylaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an acid to form the corresponding N-arylthiourea.

Reaction: 3-Fluoro-2-methylaniline + KSCN + 2HCl → N-(3-fluoro-2-methylphenyl)thiourea + KCl + NH₄Cl

Mechanism: The reaction proceeds through the in-situ formation of thiocyanic acid (HSCN), which then undergoes nucleophilic attack by the amino group of the aniline.

Step 2: Oxidative Cyclization to 2-amino-7-fluoro-4-methylbenzothiazole

The N-(3-fluoro-2-methylphenyl)thiourea intermediate is then subjected to oxidative cyclization using bromine in a suitable solvent like chloroform or acetic acid.[1]

Reaction: N-(3-fluoro-2-methylphenyl)thiourea + Br₂ → 2-amino-7-fluoro-4-methylbenzothiazole + 2HBr + S

Mechanism of the Hugerschoff Reaction: The mechanism of the Hugerschoff reaction is believed to proceed through the following steps:

-

Electrophilic attack by bromine: The sulfur atom of the thiourea acts as a nucleophile and attacks a bromine molecule, forming a sulfenyl bromide intermediate.

-

Intramolecular electrophilic aromatic substitution: The electron-rich aromatic ring then attacks the electrophilic sulfur atom, leading to the formation of a cyclic intermediate. The position of cyclization is directed by the activating effect of the amino group and the steric hindrance of the methyl group.

-

Aromatization: The cyclic intermediate undergoes deprotonation and elimination of HBr to form the stable, aromatic 2-aminobenzothiazole ring system.

Caption: Simplified mechanism of the Hugerschoff reaction.

Stage 2: Bromination via the Sandmeyer Reaction

With the 2-amino-7-fluoro-4-methylbenzothiazole intermediate in hand, the final step is the replacement of the 2-amino group with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this transformation.[2][3] This reaction proceeds via a diazonium salt intermediate and utilizes a copper(I) bromide catalyst.[2]

Step 1: Diazotization of 2-amino-7-fluoro-4-methylbenzothiazole

The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).[4]

Reaction: 2-amino-7-fluoro-4-methylbenzothiazole + NaNO₂ + 2HBr → 7-fluoro-4-methylbenzothiazole-2-diazonium bromide + NaBr + 2H₂O

Mechanism of Diazotization:

-

Formation of the nitrosonium ion: In the acidic medium, nitrous acid is protonated and then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic attack by the amine: The amino group of the benzothiazole attacks the nitrosonium ion to form an N-nitrosamine.

-

Tautomerization and protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic solution.

-

Formation of the diazonium ion: The protonated diazohydroxide readily loses a molecule of water to form the stable diazonium ion.

Step 2: Copper(I) Bromide Catalyzed Bromination

The resulting diazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the bromide nucleophile onto the aromatic ring.[2]

Reaction: 7-fluoro-4-methylbenzothiazole-2-diazonium bromide + CuBr → this compound + N₂ + CuBr

Mechanism of the Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) process, leading to the formation of radical intermediates.[2]

-

Single-Electron Transfer (SET): The copper(I) ion transfers an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The copper is oxidized to copper(II).

-

Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product, this compound, and regenerating the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments described in this guide. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Synthesis of N-(3-fluoro-2-methylphenyl)thiourea

| Step | Procedure |

| 1 | In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid. |

| 2 | Add potassium thiocyanate (1.1 eq) to the solution and stir at room temperature for 30 minutes. |

| 3 | Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC. |

| 4 | After completion, cool the mixture to room temperature and pour it into ice-cold water. |

| 5 | Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(3-fluoro-2-methylphenyl)thiourea. |

Synthesis of 2-amino-7-fluoro-4-methylbenzothiazole

| Step | Procedure |

| 1 | Suspend N-(3-fluoro-2-methylphenyl)thiourea (1.0 eq) in chloroform or glacial acetic acid in a three-necked flask fitted with a dropping funnel and a condenser. |

| 2 | Cool the suspension in an ice bath and add a solution of bromine (1.1 eq) in the same solvent dropwise with vigorous stirring. |

| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours. |

| 4 | Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution). |

| 5 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 6 | Purify the crude product by column chromatography or recrystallization to obtain 2-amino-7-fluoro-4-methylbenzothiazole. |

Synthesis of this compound

| Step | Procedure |

| 1 | Dissolve 2-amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in a mixture of 48% hydrobromic acid and water in a beaker, and cool to 0-5 °C in an ice-salt bath. |

| 2 | Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. |

| 3 | In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. |

| 4 | Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed. |

| 5 | After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases. |

| 6 | Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |

| 7 | Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. |

| 8 | Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford this compound. |

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | Starting Material |

| 2-Amino-7-fluoro-4-methylbenzothiazole | C₈H₇FN₂S | 182.22 | Hugerschoff Reaction |

| This compound | C₈H₅BrFNS | 246.10 | Sandmeyer Reaction |

Conclusion

This technical guide has detailed a robust and mechanistically sound pathway for the synthesis of this compound. By dissecting the reaction into two primary stages—the formation of the benzothiazole core via the Hugerschoff reaction and the subsequent bromination using the Sandmeyer reaction—we have provided a clear and logical framework for its preparation. The elucidation of the reaction mechanisms for each step offers valuable insights for researchers, enabling them to make informed decisions to optimize reaction conditions and potentially adapt the synthesis for related analogs. The provided experimental protocols serve as a practical starting point for the laboratory synthesis of this important heterocyclic compound.

References

-

Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 19, 2026, from [Link]

-

Sandmeyer reaction. (2023, December 26). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]

-

Pharma Dost. (n.d.). SANDMEYER'S REACTION. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... Retrieved January 19, 2026, from [Link]

-

S. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-7-fluoro-4-methylbenzothiazole: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-fluoro-4-methylbenzothiazole is a halogenated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a benzothiazole core substituted with bromine, fluorine, and a methyl group, provides a versatile scaffold for the development of novel molecules with potential biological activity. The strategic placement of these functional groups influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its reactivity profile, with a focus on its potential applications in drug discovery.

The benzothiazole ring system is a prominent feature in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] Furthermore, the bromine atom at the 2-position of the benzothiazole ring serves as a key handle for introducing further molecular diversity through various cross-coupling and nucleophilic substitution reactions.

Physicochemical Characteristics

While extensive experimental data for this compound is not widely published in publicly accessible literature, its fundamental properties can be summarized based on available information from chemical suppliers and predicted data.

| Property | Value | Source |

| CAS Number | 1019108-45-2 | [3] |

| Molecular Formula | C₈H₅BrFNS | [3] |

| Molecular Weight | 246.10 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically ≥98% | [3] |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not available in the public domain. However, a predicted spectroscopic profile can be inferred based on the analysis of its structural fragments and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the benzothiazole ring system, as well as the electron-donating effect of the methyl group. The two aromatic protons will likely appear as doublets due to coupling with the adjacent fluorine atom and with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and nitrogen atoms are expected to resonate at lower fields (higher ppm values). The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Mass Spectrometry